KRAS G12C inhibitor 20, also known as adagrasib or MRTX849, is a targeted therapeutic agent developed to inhibit the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer and colorectal cancer. The KRAS gene plays a crucial role in cell signaling pathways that regulate cell growth and division. Mutations in KRAS, especially the G12C variant, are associated with poor prognosis and limited treatment options. Adagrasib has demonstrated significant efficacy in clinical trials, leading to its approval for use in specific patient populations.
Adagrasib was developed by Mirati Therapeutics and has been the subject of extensive research and clinical trials. It was first introduced as a promising candidate in 2013 and has since undergone various phases of clinical testing, demonstrating response rates of approximately 42.9% in patients with KRAS G12C-positive non-small cell lung cancer .
Adagrasib is classified as a small-molecule covalent inhibitor that specifically targets the KRAS G12C mutation. It works by binding irreversibly to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state and preventing downstream signaling that leads to tumor growth.
The synthesis of adagrasib involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from earlier inhibitors through a process of structure-based drug design.
Methods and Technical Details:
The synthetic route emphasizes efficiency and yield while ensuring the stability of the compound for clinical use .
The molecular structure of adagrasib is characterized by its unique binding interactions with KRAS G12C.
Structure Data:
The three-dimensional conformation allows for optimal interaction with the KRAS protein, facilitating its irreversible binding .
Adagrasib undergoes specific chemical reactions upon administration:
Reactions and Technical Details:
These reactions are crucial for the therapeutic action of adagrasib against tumors harboring the KRAS G12C mutation .
The mechanism of action for adagrasib involves several steps:
Data from clinical trials indicate that this mechanism leads to significant tumor regression in patients with KRAS G12C mutations .
Adagrasib exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
These properties are essential for ensuring effective delivery and bioavailability in clinical settings .
Adagrasib has several significant applications in scientific research and clinical practice:
The development of adagrasib marks a significant advancement in targeted cancer therapy, providing new hope for patients previously considered untreatable due to their specific genetic mutations .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3